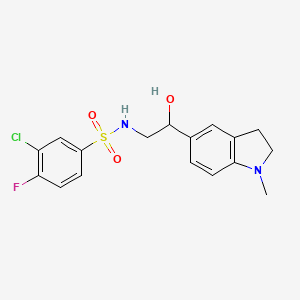

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O3S/c1-21-7-6-11-8-12(2-5-16(11)21)17(22)10-20-25(23,24)13-3-4-15(19)14(18)9-13/h2-5,8-9,17,20,22H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHSIDKKXVVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Based on its structural similarity to other indole derivatives, it may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels.

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential interaction with various targets. Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

Like other indole derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse due to its potential interaction with multiple targets. For example, if the compound exhibits antiviral activity, it may inhibit viral replication at the cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be enhanced or inhibited in the presence of certain ions or molecules.

Biological Activity

3-Chloro-4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group, chloro and fluoro substituents, and an indoline moiety. Its molecular formula is with a molecular weight of approximately 384.9 g/mol. The structural representation is crucial to understanding its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1706153-81-2 |

Synthesis

The synthesis of this compound involves several steps, including the chlorination of a benzene ring, sulfonation, and the introduction of the indoline derivative. Reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit certain lipoxygenases (LOXs), which are critical in inflammatory pathways. For instance, studies indicate that related compounds demonstrate potent inhibition against platelet-type 12-(S)-LOX, which plays a role in various physiological responses such as inflammation and cancer .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor. It has been evaluated for its effects on LOXs and cyclooxygenases (COXs), showing selectivity that may lead to therapeutic applications in managing inflammatory diseases .

Table: Comparative Inhibition Potency of Related Compounds

| Compound | IC50 (nM) | Selectivity over COX |

|---|---|---|

| 3-Chloro-4-fluoro-N-(2-hydroxy...) | <50 | High |

| Related Indole Derivative | <100 | Moderate |

| Standard COX Inhibitor | 200 | Low |

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of 3-chloro-4-fluoro-N-(2-hydroxy...) showed significant reduction in inflammatory markers in vitro. The compound was tested on human macrophages stimulated with lipopolysaccharides (LPS), demonstrating a decrease in cytokine production.

Case Study 2: Cancer Cell Proliferation

In another investigation, the compound was assessed for its effects on cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morphlock-1 (2-Oxo-1,2-Dihydro-Benzo(cd)Indole-6-Sulfonic Acid [2-Hydroxy-2-(4-Nitro-Phenyl)-Ethyl]-Amide)

- Structural Similarities : Both compounds feature a sulfonamide group and a hydroxyethyl substituent attached to an aromatic ring.

- Functional Differences : Morphlock-1 contains a nitro group and a benzoindole system, whereas the target compound has a chloro-fluoro-phenyl and indoline group.

Compound 28 (2-Benzylthio-4-Chloro-5-Methyl-N-[5-(4-Trifluoromethylphenyl)-1,2,4-Triazin-3-yl]Benzenesulfonamide)

- Structural Similarities : Shares a chloro-substituted benzenesulfonamide core and aromatic substituents.

- Functional Differences : Compound 28 includes a benzylthio group and a triazine ring, which are absent in the target compound.

IV-5 (N-(2-Trifluoromethyl-4-Chlorophenyl)-2-Hydroxy-2-(3,5-Difluorophenyl)Ethyl Sulfonamide)

- Structural Similarities : Both compounds have a hydroxyethyl group and halogenated aromatic systems.

- Functional Differences : IV-5 contains a trifluoromethyl group and a difluorophenyl moiety.

- Activity : IV-5 exhibited superior fungicidal activity, attributed to the synergistic effects of trifluoromethyl and fluoro substituents. This aligns with SAR studies indicating that electron-withdrawing groups enhance efficacy .

2,4,6-Trimethyl-N-(2,4,6-Trimethylphenyl)Benzenesulfonamide

- Structural Similarities : Shares the benzenesulfonamide backbone.

- Functional Differences : Fully methyl-substituted aromatic rings contrast with the chloro-fluoro substitution in the target compound.

Comparative Analysis Table

Key Research Findings

- Halogenation Impact : Chloro and fluoro substituents improve binding affinity and metabolic stability in sulfonamides, as seen in IV-5 and Compound 28 .

- Hydroxyethyl Role : The hydroxyethyl group in morphlock-1 and IV-5 enhances hydrogen-bonding interactions with target enzymes, suggesting a similar mechanism for the target compound .

- Synthetic Routes : Condensation and borohydride reduction (e.g., IV-5 synthesis) are viable methods for introducing hydroxyethyl groups to sulfonamides .

Q & A

Q. What is the recommended synthetic strategy for preparing 3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the benzenesulfonamide core. A plausible route includes:

Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-amino-2-(1-methylindolin-5-yl)ethanol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Hydroxy Group Protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group during subsequent reactions.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the product.

Key challenges include regioselectivity in sulfonylation and avoiding racemization at the chiral hydroxyethyl center. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and HRMS .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR to confirm the presence of the benzenesulfonamide aromatic protons (δ 7.2–8.1 ppm), hydroxyethyl group (δ 3.5–4.0 ppm), and indoline methyl group (δ 2.8–3.2 ppm).

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Compare observed bond lengths and angles with density functional theory (DFT)-optimized structures to validate stereochemistry.

- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion peak (e.g., [M+H] at m/z 437.0921).

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or conformational isomerism .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

Target Selection : Prioritize kinases with sulfonamide-binding pockets (e.g., carbonic anhydrases, tyrosine kinases) based on structural homology modeling (software: MOE, AutoDock).

Enzyme Assays : Perform fluorescence-based kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1 nM–100 µM) to determine IC.

Cellular Validation : Use HEK293 or HeLa cells transfected with target kinase reporters. Measure phosphorylation levels via Western blot (antibodies: anti-phospho-Tyr/Ser/Thr).

Data Analysis : Fit dose-response curves using GraphPad Prism. Compare IC values with known inhibitors (e.g., staurosporine) to assess potency.

Note: Contradictions between in vitro and cellular activity may arise due to cell permeability or off-target effects .

Q. How should researchers resolve contradictions in solubility data between computational predictions and experimental results?

Methodological Answer:

- Computational Prediction : Use tools like ACD/Percepta or SwissADME to estimate logP (predicted ~2.8) and aqueous solubility (e.g., 0.1 mg/mL).

- Experimental Validation :

- Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) and measure saturation solubility via UV-Vis spectroscopy (λ = 254 nm).

- HPLC Quantification : Compare peak areas of supernatant (filtered through 0.22 µm membrane) against a standard curve.

Discrepancies often arise from polymorphic forms or aggregation. Use differential scanning calorimetry (DSC) to check for polymorphs and dynamic light scattering (DLS) to detect aggregates .

Q. What strategies are recommended for studying the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

Incubation Setup : Mix the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH-regenerating system (37°C, pH 7.4).

Time-Course Sampling : Collect aliquots at 0, 5, 15, 30, and 60 min. Quench reactions with ice-cold acetonitrile.

LC-MS/MS Analysis : Quantify parent compound and metabolites using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Monitor transitions for hydroxylated or demethylated products.

Data Interpretation : Calculate half-life () and intrinsic clearance (CL). Compare with reference compounds (e.g., verapamil) to assess metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.